molecular formula C19H20N4O4 B2597304 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034418-58-9

1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2597304
CAS No.: 2034418-58-9
M. Wt: 368.393
InChI Key: SGAPXLGGLNSVPJ-UHFFFAOYSA-N
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Description

1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

  • Formation of the 5-Methylisoxazole-3-carbonyl Intermediate

      Starting Materials: 5-Methylisoxazole and an appropriate acylating agent.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures.

  • Coupling with Piperidine

      Starting Materials: The 5-Methylisoxazole-3-carbonyl intermediate and piperidine.

      Reaction Conditions: This step often involves the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an organic solvent like DMF (Dimethylformamide).

  • Formation of the Imidazolidine-2,4-dione Core

      Starting Materials: The coupled product from the previous step and phenyl isocyanate.

      Reaction Conditions: This cyclization reaction is typically performed under reflux conditions in a solvent such as toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to handle multiple steps with precision.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biochemical pathways and mechanisms.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that are crucial for its biological activity.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylquinazoline-2,4-dione: Similar structure but with a quinazoline core.

    4-(2-Fluorophenyl)-3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one: Contains a triazole ring instead of an imidazolidine.

Uniqueness

1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-13-11-16(20-27-13)18(25)21-9-7-14(8-10-21)22-12-17(24)23(19(22)26)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAPXLGGLNSVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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